Scientific Field: Organic Chemistry
Summary of the Application: 2’-Fluoroacetophenone is used as a starting reagent in the synthesis of ascididemin
Results or Outcomes: The outcome of this application is the production of ascididemin
Summary of the Application: 2’-Fluoroacetophenone is used to produce 1-(2-piperidin-1-yl-phenyl)-ethanone by reaction with piperidine
Results or Outcomes: The outcome of this application is the production of 1-(2-piperidin-1-yl-phenyl)-ethanone
2'-Fluoroacetophenone, also known as 1-(2-fluorophenyl)ethanone, is an aromatic compound with the molecular formula C₈H₇FO and a molecular weight of approximately 138.14 g/mol. It is characterized by a colorless to yellowish liquid appearance and has a melting point of 26-27 °C and a boiling point of 238.4 °C at 760 mmHg. This compound is soluble in various organic solvents, including acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol .
Currently, there is no scientific research readily available on the specific mechanism of action of 2'-Fluoroacetophenone in biological systems.
2'-Fluoroacetophenone can be a harmful compound if not handled properly. Here are some safety points to consider:
While specific toxicity data for 2'-fluoroacetophenone is limited, it is classified as an irritant. Similar compounds have shown potential biological activities, including antimicrobial and anti-inflammatory properties. Its derivatives are explored in pharmaceutical applications, particularly in synthesizing drugs like bronchodilators .
Several synthesis methods for 2'-fluoroacetophenone have been documented:
2'-Fluoroacetophenone serves as an important intermediate in organic synthesis. Its applications include:
Several compounds share structural similarities with 2'-fluoroacetophenone. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Acetophenone | C₈H₈O | No fluorine; widely used as a solvent and intermediate |
4-Fluoroacetophenone | C₈H₇F O | Fluorine at para position; different reactivity |
2-Hydroxyacetophenone | C₈H₉O₂ | Hydroxyl group instead of fluorine; different properties |
Fluorobenzene | C₆H₅F | Simple aromatic compound; lacks acetyl group |
The presence of the fluorine atom at the ortho position in 2'-fluoroacetophenone imparts unique electronic properties that influence its reactivity and biological activity compared to its analogs .
Irritant